Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper

Description

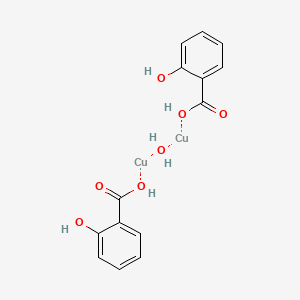

Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper is a dinuclear copper(II) complex characterized by two copper centers bridged by an oxo (μ-O) group. Each copper atom is coordinated to a 2-hydroxybenzoate (salicylate) ligand via the deprotonated hydroxyl (O1) and carboxylate (O2) oxygen atoms. This structure confers unique physicochemical properties, such as enhanced stability and redox activity, making it relevant in catalysis and materials science.

Properties

CAS No. |

94233-32-6 |

|---|---|

Molecular Formula |

C14H14Cu2O7 |

Molecular Weight |

421.35 g/mol |

IUPAC Name |

copper;2-hydroxybenzoic acid;hydrate |

InChI |

InChI=1S/2C7H6O3.2Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;/h2*1-4,8H,(H,9,10);;;1H2 |

InChI Key |

IKCILQPUIKYRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.O.[Cu].[Cu] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Copper(II) Salicylate Precursors

The most common approach to prepare Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper involves the reaction of copper(II) salts with salicylic acid or its sodium salt under controlled conditions to promote the formation of the μ-oxo dicopper core.

-

- Dissolve copper(II) acetate or copper(II) nitrate in aqueous or alcoholic solvent.

- Add salicylic acid or sodium salicylate solution slowly with stirring.

- Adjust pH to mildly basic conditions (pH ~7-8) to facilitate deprotonation of salicylic acid and coordination.

- Heat gently (40–60 °C) to promote complex formation.

- The μ-oxo dicopper complex precipitates as a solid, which can be filtered and washed.

-

- The μ-oxo bridge forms via partial hydrolysis or controlled oxidation of Cu(II) centers.

- Salicylate ligands coordinate through phenolate and carboxylate oxygens, stabilizing the dicopper core.

Controlled Oxidation of Copper(I) Salicylate Complexes

An alternative method involves the initial formation of copper(I) complexes with salicylate ligands, followed by controlled oxidation to generate the dicopper(II) μ-oxo species.

-

- Allows for the study of intermediate oxidation states and reactive species.

- Provides insight into the dynamic equilibrium between peroxo and μ-oxo dicopper species.

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis under elevated temperature and pressure has been used to obtain crystalline forms of copper complexes with salicylate and related ligands.

-

- Produces high-quality crystals suitable for structural analysis.

- Can yield polymorphs or related complexes with different coordination environments.

Ligand-Directed Assembly Using Bidentate or Multidentate Ligands

Research has shown that modifying the ligand environment, such as using permethylated amine-guanidine ligands or other bidentate ligands, can influence the formation and stability of μ-oxo dicopper complexes.

-

- Synthesize ligand-copper complexes first.

- Introduce oxygen or oxidants to form bis(μ-oxo) dicopper species.

- Salicylate ligands can be introduced to replace or supplement coordination sites, yielding the target complex.

-

- Enables tuning of redox properties and reactivity.

- Useful for biomimetic studies of copper enzymes.

Research Findings and Characterization Data

Spectroscopic Characterization:

- UV-Vis spectra typically show characteristic absorption bands related to Cu–O and ligand-to-metal charge transfer.

- X-ray absorption spectroscopy and single-crystal X-ray diffraction confirm the μ-oxo bridging and coordination geometry.

- Electron paramagnetic resonance (EPR) studies reveal the oxidation states and electronic environment of copper centers.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits two primary reaction pathways:

1. Oxidative Two-Electron Transfer

-

Proceeds via a two-electron transfer mechanism, as observed in oxidation of phenolic substrates.

-

Intermediates are detectable through spectroscopic techniques like UV-Vis and X-ray absorption .

2. Hydrogen Atom Transfer (HAT)

-

Demonstrated in reactions with phenolic substrates (e.g., 2,6-di-tert-butyl-4-methoxyphenol) .

-

Kinetic isotope effect (KIE) studies confirm this pathway, with rate constants (k₂) exceeding 100 times those of analogous five-coordinate complexes .

Kinetic Analysis

Phenolate Hydroxylation

-

Converts 2,4-di-tert-butylphenolate to 3,5-di-tert-butylcatecholate (>95% yield) using oxygen-derived atoms .

-

Reactivity depends on:

C–H Bond Oxidation

-

Oxidizes N-methyl-9,10-dihydroacridine ≈200× faster than five-coordinate analogs .

-

Reactivity correlates with inherent electrophilicity of the Cu–O₂ core .

Structural Influence on Reactivity

-

Coordination Geometry :

-

Ligand Sterics :

Experimental Validation

-

Spectroscopic Characterization :

-

Kinetic Studies :

Scientific Research Applications

Chemistry: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is studied for its catalytic properties, particularly in oxidation reactions. It can serve as a model compound for understanding copper-based catalysis.

Biology and Medicine: Research into the biological activity of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is ongoing

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior.

Mechanism of Action

The mechanism of action of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper involves its ability to participate in redox reactions. The copper centers can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper and related metal-salicylate complexes:

Key Structural Differences

- Nuclearity: The μ-oxo bridge in this compound distinguishes it from mononuclear analogs like zinc or lead salicylates. This dinuclear structure enhances thermal stability and redox activity, critical for catalytic applications.

- Metal Center : Copper and bismuth complexes exhibit redox activity, whereas zinc and lead analogs are redox-inert. Lead salicylates are restricted due to neurotoxicity, while zinc derivatives are safer for biomedical use .

- Ligand Coordination: All compounds utilize bidentate O1,O2 coordination from salicylate, but the μ-oxo bridge in the target compound introduces additional bridging interactions absent in mononuclear species.

Research Findings

- Synthesis : Copper salicylates are typically synthesized via reactions between copper salts (e.g., CuSO₄) and salicylic acid under controlled pH and temperature .

- Spectroscopy : UV-Vis and NMR spectroscopy are standard for confirming salicylate coordination and metal-ligand ratios, as seen in studies of Zygocaperoside and related compounds .

- Toxicity : Lead salicylates are prioritized for risk assessment under programs like Canada’s Chemicals Management Plan due to persistent bioaccumulation .

Biological Activity

Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper is a copper complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of copper ions coordinated with 2-hydroxybenzoate ligands. The coordination environment around the copper centers allows for redox reactions, where the copper can exist in multiple oxidation states, facilitating various biochemical processes.

The primary mechanism of action for this compound involves its ability to participate in redox reactions. The copper centers can undergo oxidation and reduction, which are critical in biological systems for processes such as electron transfer and catalysis of biochemical reactions. The compound's ability to form reactive oxygen species (ROS) is particularly significant in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines, including HepG2 liver cancer cells. The mechanism appears to involve oxidative stress induced by ROS generation, leading to apoptosis in treated cells. These findings position the compound as a potential candidate for further development in cancer therapy .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various copper complexes, including this compound, revealed that the compound exhibited significant antibacterial activity with MIC values ranging from 62.5 to 500 µmol/L against different bacterial strains. The study emphasized the compound's potential as a therapeutic agent against resistant bacterial infections .

| Bacterial Strain | MIC (µmol/L) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Listeria monocytogenes | 125 |

| Escherichia coli | 500 |

| Salmonella enterica | 1000 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessing the cytotoxic effects of this compound on HepG2 cells showed a dose-dependent increase in cell death. The compound was found to induce apoptosis through ROS-mediated pathways, highlighting its potential use as an anticancer agent .

Comparative Analysis with Similar Compounds

Compared to other metal complexes, this compound stands out due to its unique redox properties and biological activities. For instance, while many magnesium or mercury complexes exhibit limited biological activity, this copper complex demonstrates significant antimicrobial and cytotoxic effects due to its ability to generate ROS and interact with cellular components effectively .

Q & A

Q. What encryption protocols ensure secure storage of sensitive crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.